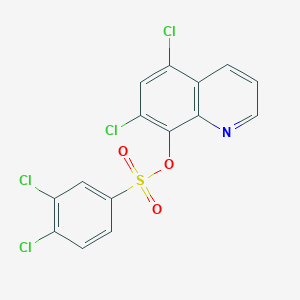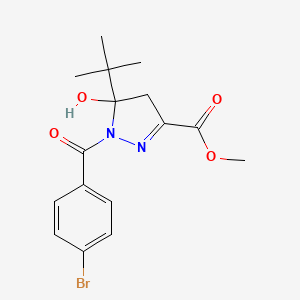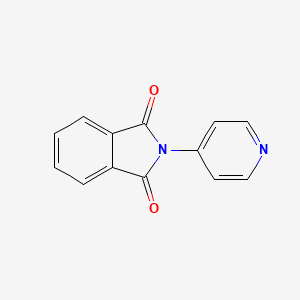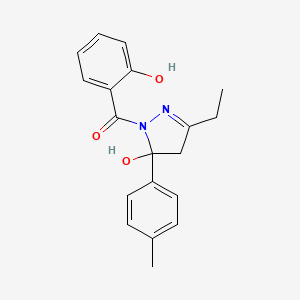![molecular formula C15H18ClN5O2 B5209542 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5209542.png)
2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is believed to act as an inhibitor of protein synthesis. Specifically, 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide has been shown to bind to the ribosome and prevent the formation of peptide bonds, which are necessary for the synthesis of proteins.
Biochemical and Physiological Effects:
2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide has been found to have a range of biochemical and physiological effects, including the ability to cross the blood-brain barrier and selectively label neurons in the nervous system. 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide has also been found to have potential anti-cancer properties, as well as antimicrobial activity against a range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its ability to selectively label neurons in the nervous system, allowing researchers to track their movement and study their function. 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide also has potential applications in cancer research and the study of infectious diseases. However, there are some limitations to the use of 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
There are many potential future directions for research on 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide, including further investigation of its anti-cancer and antimicrobial properties, as well as its potential applications in the study of the nervous system and other biological processes. Additionally, researchers may explore the use of 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide in drug delivery systems or as a tool for targeted therapy.
Métodos De Síntesis
The synthesis of 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide involves several steps, starting with the reaction of 2-chloro-5-nitrobenzoic acid with 2-(4-morpholinyl)ethylamine to yield 2-chloro-5-(2-morpholinoethyl)benzoic acid. This intermediate is then reacted with sodium azide to form 2-chloro-5-(2-morpholinoethyl)-N-(4-azidophenyl)benzamide. Finally, this compound is reduced with hydrogen gas in the presence of palladium on carbon to yield 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide.
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide has been used in a variety of scientific research applications, including studies on the nervous system, cancer, and infectious diseases. One of the main uses of 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide is as a neuronal tracer, which allows researchers to track the movement of neurons in the brain and other parts of the nervous system. 2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide has also been found to have potential anti-cancer properties, as well as antimicrobial activity against a range of bacteria and fungi.
Propiedades
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylethyl)-5-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c16-14-2-1-12(21-10-18-19-11-21)9-13(14)15(22)17-3-4-20-5-7-23-8-6-20/h1-2,9-11H,3-8H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSVVYHFBZXUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-morpholin-4-ylethyl)-5-(1,2,4-triazol-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5209463.png)
amino]carbonyl}benzoate](/img/structure/B5209477.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5209482.png)
![1-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5209489.png)
![4-[(4-methylbenzyl)oxy]benzonitrile](/img/structure/B5209490.png)
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B5209504.png)

![2-phenoxyethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209527.png)
![2-ethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5209533.png)


![1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5209564.png)

![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5209580.png)